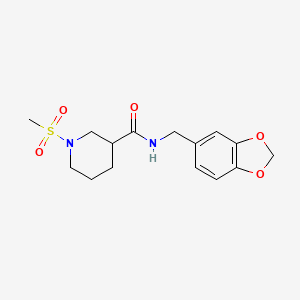

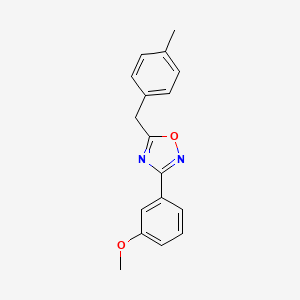

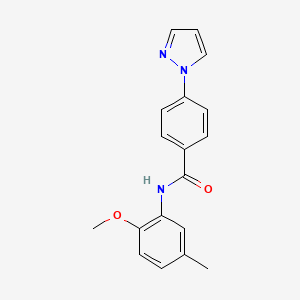

N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Descripción general

Descripción

2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane, comúnmente conocido como CL-20, es un compuesto de alta densidad energética con una estructura de nitramina policíclica en forma de jaula. Es una sustancia cristalina blanca con la fórmula molecular C6H6N12O12. CL-20 es reconocido por su excepcional poder explosivo y ha despertado un gran interés en aplicaciones militares y civiles debido a su alta producción de energía y su relativamente baja sensibilidad en comparación con otros materiales de alta energía .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CL-20 implica múltiples pasos, comenzando con la hexamina. Los pasos clave incluyen reacciones de nitración y ciclización. Una ruta sintética común implica la nitración de la hexamina para formar hexanitrohexaazaisowurtzitane. Este proceso generalmente requiere agentes de nitración fuertes como el ácido nítrico y el ácido sulfúrico bajo condiciones de temperatura controlada para garantizar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de CL-20 a menudo emplea rutas sintéticas similares pero a una escala mayor. El proceso implica un control cuidadoso de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Las técnicas avanzadas como la pulverización y la recristalización se utilizan para producir CL-20 de alta pureza con una estabilidad mejorada y una sensibilidad reducida .

Análisis De Reacciones Químicas

Tipos de reacciones

CL-20 se somete a varias reacciones químicas, que incluyen:

Oxidación: CL-20 se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción de CL-20 pueden producir diferentes formas reducidas del compuesto.

Sustitución: CL-20 puede participar en reacciones de sustitución donde los grupos nitro son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes fuertes como el permanganato de potasio o el ácido nítrico se utilizan comúnmente.

Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno o los hidruros metálicos.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, a menudo bajo condiciones ácidas o básicas.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de CL-20 puede conducir a la formación de derivados de nitroso o nitro, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

CL-20 tiene una amplia gama de aplicaciones de investigación científica:

Química: CL-20 se estudia por sus propiedades estructurales y reactividad únicas, lo que lo convierte en un tema de interés en el campo de los materiales energéticos.

Biología: Se están realizando investigaciones para explorar los posibles efectos biológicos y aplicaciones de CL-20, aunque su uso principal sigue siendo en campos no biológicos.

Medicina: Si bien no se usa comúnmente en medicina, el estudio de las interacciones de CL-20 con sistemas biológicos puede proporcionar información sobre su seguridad y posibles aplicaciones terapéuticas.

Industria: CL-20 se utiliza en la industria de la defensa para el desarrollo de explosivos y propulsores avanzados. .

Mecanismo De Acción

El mecanismo de acción de CL-20 implica su descomposición bajo condiciones específicas, lo que lleva a la liberación rápida de energía. Los objetivos moleculares y las vías involucradas incluyen la ruptura de los enlaces nitrógeno-nitrógeno y la formación de productos gaseosos como nitrógeno, dióxido de carbono y agua. Esta rápida descomposición y la formación de gas contribuyen al poder explosivo de CL-20 .

Comparación Con Compuestos Similares

Compuestos similares

HMX (Octogen): Otro explosivo de alta energía con una estructura de nitramina similar.

RDX (Ciclonita): Un explosivo ampliamente utilizado con una menor densidad energética en comparación con CL-20.

TNT (Trinitrotolueno): Un explosivo común con menor producción de energía y mayor sensibilidad que CL-20

Singularidad de CL-20

CL-20 destaca por su mayor densidad energética y su relativamente menor sensibilidad en comparación con otros explosivos de alta energía. Su estructura única en forma de jaula contribuye a su estabilidad y rendimiento, lo que lo convierte en una opción preferida para aplicaciones de explosivos avanzados .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMGUKBVDZLVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4387075.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)

![1-(2-chloro-6-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4387096.png)

![N-(2,4-DIMETHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B4387116.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4387122.png)

![3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)butanamide](/img/structure/B4387126.png)